6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Overview
Description
“6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid” is a chemical compound with the CAS Number: 1803591-24-3 . It has a molecular weight of 156.18 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid” is 1S/C8H12O3/c1-2-7-6 (8 (9)10)4-3-5-11-7/h2-5H2,1H3, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid” include a molecular weight of 156.18 , a storage temperature of 4 degrees Celsius , and a physical form of powder .Scientific Research Applications
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Synthetic Chemistry
- Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
- A large number of synthetic strategies have been proposed for the facile synthesis of pyran derivatives, yet multicomponent reaction (MCR) approach dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions .
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Organic Synthesis
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Pharmaceutical Chemistry
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Catalysis
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Synthesis of Substituted Pyrans and Furans
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Synthesis of gem-Difluorobishomoallylic Alcohols
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Synthesis of 2-Substituted Tetrahydropyrans
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Asymmetric Hetero-Diels-Alder Reactions
- C2-symmetric bis(oxazoline)-Cu(II) complexes catalyze the inverse electron demand hetero Diels-Alder reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins in high diastereo- and enantioselectivity .
- α,β-Unsaturated acyl phosphonates and β,γ-unsaturated α-keto esters and amides are effective heterodienes, while enol ethers and sulfides function as heterodienophiles .
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Arylative Cyclization
properties
IUPAC Name |
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-7-6(8(9)10)4-3-5-11-7/h2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTARHXIOFZCHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CCCO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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